Cas no 2171580-75-7 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid)
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid
- 2171580-75-7
- EN300-1484827
-
- Inchi: 1S/C28H24N2O5/c1-3-8-25(27(32)33)29-26(31)18-13-14-24(17(2)15-18)30-28(34)35-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h1,4-7,9-15,23,25H,8,16H2,2H3,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: HXSIKHWBDLCCNT-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(C(NC(C(=O)O)CC#C)=O)=CC=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 468.16852187g/mol
- Monoisotopic Mass: 468.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 105Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484827-0.05g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-0.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-2.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-10.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1484827-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1484827-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}pent-4-ynoic acid |
2171580-75-7 | 100mg |
$2963.0 | 2023-09-28 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid
Introduction to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid (CAS No. 2171580-75-7)
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid, identified by its Chemical Abstracts Service (CAS) number 2171580-75-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pent-4-ynoic acid core appended with a formamido group and an amino-substituted phenyl ring. The presence of a 9H-fluoren-9-ylmethoxycarbonyl moiety further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of this compound suggests potential biological activities, particularly in the realm of enzyme inhibition and receptor binding. The fluoren-9-ylmethoxycarbonyl group is a well-known pharmacophore that often contributes to the solubility and bioavailability of pharmaceutical agents, while the pentynoic acid moiety introduces a rigid alkyne backbone that can facilitate specific interactions with biological targets. These features make 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease-related enzymes and receptors. The 3-methylphenylformamido group in this compound may serve as a key interaction point with biological targets, potentially modulating enzyme activity or receptor signaling. This hypothesis is supported by the increasing body of literature demonstrating the efficacy of similar structural motifs in drug candidates designed for treating metabolic disorders, neurological diseases, and cancer.
One of the most compelling aspects of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid is its potential as a scaffold for structure-based drug design. The compound’s unique architecture allows for selective modifications at various positions, enabling medicinal chemists to fine-tune its pharmacological properties. For instance, the alkyne functionality at the pentynoic acid core can be used to introduce additional chemical handles for further derivatization, while the amino group provides an opportunity for conjugation with other bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the binding affinity and specificity of small molecules to biological targets. These tools have been instrumental in guiding the design and optimization of drug candidates like 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid. By leveraging these technologies, researchers can rapidly screen large libraries of compounds and identify those with high potential for therapeutic activity. This approach has already led to the discovery of several novel drugs that have entered clinical trials.
The synthesis of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, the availability of advanced synthetic methodologies has made it increasingly feasible to construct such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and transition-metal-catalyzed cyclizations have all played crucial roles in the synthesis of this compound.
The pharmacological evaluation of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pent-4-ynoic acid is currently underway in several research laboratories. Preliminary studies suggest that this compound exhibits promising activity against certain enzymes and receptors, although further investigation is needed to fully elucidate its mechanism of action. The results from these studies will be critical in determining whether this molecule has sufficient therapeutic potential to proceed into clinical development.
In conclusion, 2-{4-({(9H-fluoren-9-ylmethoxycarbonyl)amino)-3-methylphenylformamido}pent}-4{ynoic acid (CAS No. 2171580{75}-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new therapeutic targets and methodologies, compounds like this one are poised to play a crucial role in addressing some of today’s most pressing medical challenges.
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